molecular formula C7H3F4N3 B15329708 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B15329708
M. Wt: 205.11 g/mol
InChI Key: NCMGYIRMVBBQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine may involve large-scale fluorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazo[4,5-b]pyridine derivatives, and various substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its imidazo[4,5-b]pyridine core, which provides a rigid and planar structure. This enhances its potential for specific interactions with biological targets and its stability under various chemical conditions. The combination of fluorine and trifluoromethyl groups further contributes to its unique reactivity and versatility in scientific research and industrial applications.

Properties

Molecular Formula

C7H3F4N3

Molecular Weight

205.11 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3F4N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14)

InChI Key

NCMGYIRMVBBQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)(F)F)F

Origin of Product

United States

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